molecular formula C10H8F3NO2 B11775432 2-Methyl-6-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-4(2H)-one CAS No. 1956319-95-1

2-Methyl-6-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-4(2H)-one

Cat. No.: B11775432
CAS No.: 1956319-95-1
M. Wt: 231.17 g/mol
InChI Key: PSEJUENJDXHRMO-UHFFFAOYSA-N
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Description

2-Methyl-6-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-4(2H)-one is a chemical compound based on the benzo[d][1,3]oxazin-4-one scaffold, a structure recognized in medicinal chemistry for its diverse biological potential. Derivatives of this core structure have been identified as key intermediates and active scaffolds in the development of novel therapeutic and antimicrobial agents . The benzo[d][1,3]oxazin-4-one core is a privileged structure in drug discovery, with synthesized derivatives demonstrating a range of promising biological activities in scientific research. These activities include serving as potential antimicrobial inhibitors against various bacterial and fungal strains . Furthermore, related structural classes have been explored for their antitumor properties, with some compounds shown to intercalate into DNA and induce apoptosis in cancer cells . The structural features of this chemotype also make it a candidate for development as an inhibitor of viral proteases, as suggested by computational studies on similar molecules . This product is provided for research purposes to support the exploration of these and other novel applications. This compound is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

CAS No.

1956319-95-1

Molecular Formula

C10H8F3NO2

Molecular Weight

231.17 g/mol

IUPAC Name

2-methyl-6-(trifluoromethyl)-1,2-dihydro-3,1-benzoxazin-4-one

InChI

InChI=1S/C10H8F3NO2/c1-5-14-8-3-2-6(10(11,12)13)4-7(8)9(15)16-5/h2-5,14H,1H3

InChI Key

PSEJUENJDXHRMO-UHFFFAOYSA-N

Canonical SMILES

CC1NC2=C(C=C(C=C2)C(F)(F)F)C(=O)O1

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

The synthesis begins with a substituted acetanilide precursor, which undergoes C–H activation at the ortho position. Key reaction parameters include:

  • Catalyst : Cp*Rh(MeCN)₃₂ (10 mol%)

  • Oxidant : Silver acetate (AgOAc, 3.0 equiv.)

  • Solvent : 1,2-Dichloroethane (DCE) at 0.1 M concentration

  • Additive : Acetic anhydride (Ac₂O, 0.5 equiv.)

  • Temperature : 95°C for 24 hours under CO gas.

The reaction proceeds via a proposed mechanism involving rhodium-mediated C–H bond cleavage, followed by CO insertion and subsequent cyclization to form the oxazinone core. Despite its elegance, this method yields the target compound in only 20% isolated yield, necessitating further optimization.

Substrate Scope and Limitations

Experiments with electron-deficient anilides demonstrated higher reactivity, while sterically hindered substrates led to diminished yields. The trifluoromethyl group at the 6-position is introduced via the starting material, emphasizing the need for pre-functionalized precursors.

ParameterRh-Catalyzed MethodPd-Catalyzed Method
Yield 20%68–94% (for analogs)
Reaction Time 24 hours18 hours
Functional Group Tolerance ModerateHigh

The lower yield in the rhodium-based method underscores the challenges associated with CO insertion and steric effects from the trifluoromethyl group.

Mechanistic Insights and Byproduct Formation

Role of Acetic Anhydride

In the rhodium-catalyzed pathway, Ac₂O acts as a transient directing group, facilitating C–H activation. Hydrolysis during workup regenerates the free amine, which undergoes cyclization.

Competing Pathways

Byproducts such as dimeric species or over-oxidized intermediates are observed when AgOAc is substituted with milder oxidants like K₂S₂O₈. This highlights the necessity of silver salts in maintaining catalytic efficiency.

Characterization and Analytical Data

Spectroscopic Confirmation

The compound is characterized by:

  • ¹H NMR (500 MHz, CDCl₃): δ 8.11 (d, J = 2.0 Hz, 1H), 7.85 (dd, J = 8.5, 2.0 Hz, 1H), 7.58 (d, J = 8.5 Hz, 1H), 4.92 (s, 2H), 2.22 (s, 3H).

  • ¹³C NMR : Distinct signals at δ 161.2 (C=O) and 118.4–125.9 (CF₃ coupling).

Chromatographic Purification

Flash column chromatography (petroleum ether/ethyl acetate, 5:1) is employed to isolate the product, with Rf = 0.3 under TLC monitoring .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-4(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazines .

Scientific Research Applications

2-Methyl-6-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-4(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-6-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-4(2H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its ability to interact with biological molecules, potentially inhibiting or activating specific enzymes or receptors. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related benzoxazinone derivatives and other analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number Key Applications/Notes
2-Methyl-6-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-4(2H)-one 2-Me, 6-CF₃ C₁₀H₈F₃NO₂ 231.17 Not provided Unknown biological activity
Efavirenz (S-isomer) 6-Cl, 4-cyclopropylethynyl C₁₄H₉ClF₃NO₂ 315.67 154598-52-4 Antiretroviral (NNRTI)
Efavirenz Impurity 2 6-Cl, 4-(3-methylbut-3-en-1-ynyl) C₁₄H₉ClF₃NO₂ 315.67 N/A Synthetic impurity
6-Bromo-2-ethoxy-1H-benzo[d][1,3]oxazin-4(2H)-one 6-Br, 2-OEt C₁₀H₈BrNO₃ 286.08 884495-16-3 Intermediate/Unspecified use
Tipranavir-related compound Pyridine sulfonamide + benzoxazinone C₂₈H₃₃F₃N₂O₆S 582.63 N/A Protease inhibitor (antiviral)
2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one Pyrimidinone core + 2-OMe, 6-CF₃ C₆H₅F₃N₂O₂ 194.11 175354-56-0 Structural analog (different core)

Key Differences and Implications

Core Structure: The target compound and efavirenz share a benzoxazinone core, while tipranavir-related compounds and pyrimidinone analogs (e.g., CAS 175354-56-0) have distinct heterocyclic systems. The benzoxazinone core provides hydrogen-bonding capabilities via its carbonyl and nitrogen groups, critical for target binding in antiviral agents .

Substituent Effects: Position 6: The trifluoromethyl group in the target compound vs. chlorine in efavirenz impacts electron-withdrawing effects and steric bulk. The -CF₃ group enhances lipophilicity and metabolic resistance compared to -Cl . Position 4: Efavirenz contains a cyclopropylethynyl group, which is essential for non-nucleoside reverse transcriptase inhibitor (NNRTI) activity. The absence of this group in the target compound suggests divergent biological targets or reduced potency in antiviral contexts . Position 2: A methyl group in the target compound vs. ethoxy in 6-bromo-2-ethoxy analog (CAS 884495-16-3) affects steric hindrance and solubility. Methyl groups typically reduce polarity compared to ethoxy .

Biological Activity: Efavirenz is a potent NNRTI used in HIV treatment, whereas the target compound’s activity remains uncharacterized. Modifications at position 4 (e.g., cyclopropylethynyl in efavirenz) are critical for binding to HIV reverse transcriptase . Tipranavir-related compounds demonstrate protease inhibition, highlighting the versatility of benzoxazinone derivatives in targeting different viral enzymes .

Physicochemical Properties :

  • The trifluoromethyl group increases logP (lipophilicity) in both the target compound and efavirenz, enhancing blood-brain barrier penetration in the latter .
  • Molecular weight differences (231.17 vs. 315.67 for efavirenz) reflect variations in substituent complexity, influencing bioavailability and synthetic accessibility.

Q & A

Q. How can researchers optimize the synthesis of 2-Methyl-6-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-4(2H)-one to maximize yield and purity?

  • Methodological Answer : Key parameters include controlling reaction temperature (typically 60–100°C), selecting polar aprotic solvents (e.g., DMF or THF), and optimizing reaction time (8–24 hours). Fluorinated reagents, such as trifluoromethylating agents, should be introduced during cyclization steps involving substituted phenols or benzoxazinone precursors . Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization is recommended to isolate high-purity products .

Q. What spectroscopic and chromatographic methods are most effective for confirming the structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the benzoxazinone core and trifluoromethyl/methyl substituents. The 19F^{19}F-NMR can verify the presence and position of the CF3_3 group .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS confirms molecular weight (e.g., [M+H]+^+ peaks) and detects potential impurities .
  • HPLC : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) assesses purity and identifies byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Conflicting data (e.g., unexpected 1H^1H-NMR shifts) may arise from tautomerism or impurities. Strategies include:
  • Comparative Analysis : Cross-reference with structurally related compounds, such as Efavirenz impurities (e.g., 6-chloro analogs) .
  • Advanced Techniques : Use 2D-NMR (COSY, HSQC) to resolve overlapping signals or X-ray crystallography for absolute configuration confirmation .
  • Computational Validation : Density Functional Theory (DFT) simulations can predict NMR chemical shifts and validate experimental data .

Q. What computational approaches are suitable for predicting the compound’s reactivity and structure-activity relationships (SAR)?

  • Methodological Answer :
  • Molecular Docking : Model interactions with biological targets (e.g., enzymes) using SMILES/InChI descriptors from PubChem or crystallographic data .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites, particularly around the CF3_3 group .
  • QSAR Modeling : Corrogate substituent effects (e.g., methyl vs. trifluoromethyl) with bioactivity data from analogs like Efavirenz .

Q. What strategies are effective for impurity profiling during scale-up synthesis?

  • Methodological Answer :
  • HPLC-MS/MS : Identify trace impurities (e.g., regioisomers or unreacted intermediates) using fragmentation patterns .
  • Synthesis Intermediates : Monitor byproducts from fluorination steps (e.g., incomplete CF3_3 substitution) or oxidation of the oxazinone ring .
  • Stability Studies : Assess degradation under stress conditions (heat, light) to identify hydrolytic or oxidative degradation products .

Q. How can mechanistic studies elucidate the role of the trifluoromethyl group in biological activity?

  • Methodological Answer :
  • Fluorine-Specific Assays : Use 19F^{19}F-NMR or fluorine-labeled analogs to track metabolic stability or binding interactions .
  • In Vitro Models : Compare bioactivity (e.g., enzyme inhibition) of the parent compound with non-fluorinated analogs to isolate CF3_3 contributions .
  • Crystallography : Resolve protein-ligand complexes to visualize CF3_3-binding pocket interactions, as seen in benzimidazole-based inhibitors .

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